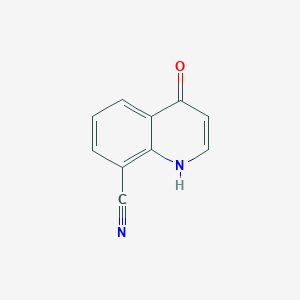

4-Hydroxy-8-cyanoquinoline

Übersicht

Beschreibung

4-Hydroxy-8-cyanoquinoline is a heterocyclic compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-cyanoquinoline typically involves the reaction of acrylonitrile with 2-chloro-3-formyl quinoline derivatives. This reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), resulting in the formation of 2-[2-Chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile derivatives . Another method involves the Meth Cohn process, which is a well-established procedure for synthesizing quinoline derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-8-cyanoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Applications

The biological activities of 4-hydroxy-8-cyanoquinoline have garnered attention for their potential therapeutic applications. Notable activities include:

- Antimicrobial Activity : The compound exhibits effective antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Studies have shown that derivatives of this compound can selectively target resistant cancer cells while sparing normal fibroblasts .

- Anticancer Activity : Research indicates that this compound derivatives can inhibit the growth of various cancer cell lines, including lung carcinoma (A-549) and cervical carcinoma (HeLa). For instance, certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating higher efficacy against specific cancer types .

- Antifungal Activity : The compound has also been tested for antifungal properties, showing effectiveness against fungi such as Candida albicans and Aspergillus flavus, which are known to cause infections in immunocompromised individuals .

Medicinal Applications

In the medical field, this compound is being investigated for its potential in treating various diseases:

- Cancer Therapy : Its derivatives are being explored as new anticancer agents due to their ability to induce apoptosis in tumor cells while minimizing toxicity to normal cells .

- Neuroprotection : Some studies suggest that compounds derived from this compound may act as iron-chelators, potentially offering protective effects against neurodegenerative diseases like Alzheimer's .

Industrial Applications

In industry, this compound is utilized in the production of:

- Dyes and Pigments : Its chemical structure allows it to be used as a precursor in the synthesis of various dyes and pigments.

- Material Sciences : The compound is also being explored for its role in developing new materials with specific electronic properties, particularly in organic light-emitting diodes (OLEDs) and fluorescent sensors for metal ions .

Case Studies

- Antimicrobial Resistance Study : A recent study highlighted the effectiveness of this compound derivatives against antibiotic-resistant strains of bacteria. The compounds were shown to exhibit lower minimum inhibitory concentrations compared to traditional antibiotics, suggesting their potential as alternative treatments .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain derivatives significantly reduced cell viability in various cancer cell lines. For example, one derivative showed an IC50 value of 5.6 mM against A-549 cells, which was more potent than doxorubicin .

- Hybrid Molecule Development : Researchers have synthesized hybrid molecules combining this compound with existing antibiotics like ciprofloxacin. These hybrids exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a promising direction for developing broad-spectrum antibacterial agents .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-8-cyanoquinoline involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects . The compound targets various molecular pathways, including those involved in oxidative stress and apoptosis .

Vergleich Mit ähnlichen Verbindungen

8-Hydroxyquinoline: Shares the hydroxyl group at position 8 but lacks the cyano group.

4-Hydroxyquinoline: Similar structure but without the cyano group at position 8.

Quinoline: The parent compound without any substituents.

Uniqueness: 4-Hydroxy-8-cyanoquinoline is unique due to the presence of both hydroxyl and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its ability to form metal complexes and exhibit potent biological effects .

Biologische Aktivität

4-Hydroxy-8-cyanoquinoline (4-HCQ) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological properties of 4-HCQ, including its antimicrobial, anticancer, and antifungal activities, supported by recent research findings and case studies.

Antimicrobial Activity

Recent studies have demonstrated that 4-HCQ exhibits notable antimicrobial properties against various pathogenic strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that derivatives of 8-hydroxyquinoline, which include 4-HCQ, displayed inhibition zones comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of 4-HCQ Derivatives

| Compound | Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|---|

| 4-HCQ | Staphylococcus aureus | 22 | 24 |

| 4-HCQ | Klebsiella pneumoniae | 25 | 27 |

| 4-HCQ Derivative X | Pseudomonas aeruginosa | 23 | 24 |

The mechanism behind its antimicrobial action is believed to involve the chelation of metal ions essential for bacterial growth, thereby disrupting cellular processes.

Anticancer Activity

The anticancer potential of 4-HCQ has been explored through various in vitro studies. One significant finding indicated that it exhibits cytotoxic effects against several cancer cell lines, including HeLa cells (cervical cancer) and HCT-116 cells (colon cancer). The compound's IC50 values suggest potent activity compared to established chemotherapeutics like Cisplatin .

Table 2: Cytotoxicity of 4-HCQ Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Standard Drug (IC50 µM) |

|---|---|---|

| HeLa | 15 | Cisplatin (10) |

| HCT-116 | 12 | Cisplatin (8) |

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which lead to cellular damage and death.

Antifungal Activity

While primarily noted for its antibacterial and anticancer properties, 4-HCQ also exhibits antifungal activity. However, studies indicate that its efficacy against fungal strains such as Candida albicans is limited compared to its antibacterial effects . Further optimization of its structure may enhance its antifungal potential.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated various derivatives of quinoline compounds, including 4-HCQ, against multidrug-resistant bacterial strains. The results highlighted that certain modifications to the quinoline structure significantly improved antimicrobial activity, suggesting a pathway for developing new antibiotics targeting resistant pathogens . -

Case Study on Anticancer Potential :

In another investigation focusing on the anticancer properties of quinoline derivatives, researchers synthesized several analogs of 4-HCQ. These compounds were tested for their ability to inhibit tumor growth in xenograft models, showing promising results that warrant further exploration into their therapeutic applications .

Eigenschaften

IUPAC Name |

4-oxo-1H-quinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-2-1-3-8-9(13)4-5-12-10(7)8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFERFNFGHIWLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)C=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564078 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127285-55-6, 848128-91-6 | |

| Record name | 1,4-Dihydro-4-oxo-8-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127285-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.